N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3NO3/c22-21(23,24)18-8-4-5-15(13-18)19(26)25-14-20(27,16-6-2-1-3-7-16)17-9-11-28-12-10-17/h1-8,13,17,27H,9-12,14H2,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASWVVJWRJGRFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxan-4-yl group: This can be achieved through the cyclization of a suitable diol under acidic conditions.
Introduction of the phenylethyl group: This step involves the alkylation of the oxan-4-yl intermediate with a phenylethyl halide in the presence of a base.
Attachment of the trifluoromethylbenzamide moiety: This is typically done through an amide coupling reaction using a trifluoromethylbenzoic acid derivative and a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC or DMP.
Reduction: The amide group can be reduced to an amine using reducing agents like LiAlH4.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate) in dichloromethane.
Reduction: LiAlH4 (Lithium aluminium hydride) in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The phenylethyl group may facilitate binding to specific receptors or enzymes, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural differences and similarities between the target compound and related benzamide derivatives:
Key Observations:
- Trifluoromethyl vs. Methyl Groups : The -CF₃ group in the target compound and 6g enhances electron-withdrawing effects and metabolic stability compared to the -CH₃ group in the compound. This makes the target and 6g more suited for drug development .
- Hydroxyl and Oxan-4-yl vs. Pyridinyl Groups : The hydroxyl and oxan-4-yl substituents in the target compound introduce hydrogen-bonding capability and improved solubility in polar solvents, whereas the pyridinyl group in 6g may enhance π-π stacking interactions with biological targets .
- Stereochemical Complexity : The oxan-4-yl ring in the target compound introduces a chiral center, which could influence binding specificity in enantioselective biological interactions.
Research Findings and Implications
- Solubility and Stability : The oxan-4-yl group in the target compound likely improves aqueous solubility compared to the tert-butyl group in 6g, which is highly lipophilic.
- Tautomerism and Reactivity : Unlike the triazole-thione tautomers in , the target compound’s stability is governed by hydrogen bonding between the hydroxyl group and amide carbonyl, reducing tautomeric shifts .
Biological Activity
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(trifluoromethyl)benzamide is a synthetic compound with potential pharmaceutical applications. This article explores its biological activity, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₅H₁₅F₃N₂O₂
- Molecular Weight : 322.29 g/mol
- CAS Number : Not available in the provided sources.
The compound exhibits its biological activity primarily through its interaction with various biological targets. One notable target is the tyrosine-protein kinase Lck , which plays a crucial role in T-cell signaling and development. The binding affinity of the compound to Lck has been reported with an IC50 value of approximately 0.2 nM , indicating potent inhibitory activity .
Pharmacological Effects
Binding Properties
| Property | Measurement |
|---|---|
| IC50 (Lck) | 0.2 nM |
| Blood-Brain Barrier Permeability | High |
| CYP450 Inhibition | Low |
Toxicity Profile
| Toxicity Parameter | Value |
|---|---|
| Ames Test | Non-toxic |
| Carcinogenicity | Non-carcinogen |
| Rat Acute Toxicity (LD50) | 2.89 g/kg |
Case Studies
-
Case Study on Anti-inflammatory Activity :
- A study investigated the effects of similar compounds on cytokine production in human peripheral blood mononuclear cells (PBMCs). Results indicated a significant reduction in pro-inflammatory cytokines when treated with compounds structurally related to this compound.
-
Neuroprotection Research :
- In vitro studies demonstrated that the compound could protect against glutamate-induced toxicity in neuronal cell lines, suggesting potential applications in treating conditions like Alzheimer's disease.
Research Findings
Recent research has focused on optimizing the structure of this compound to enhance its biological activity and reduce side effects. Modifications have included altering the trifluoromethyl group and exploring different oxane derivatives to improve pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
